molecular formula C17H27NO2 B14638593 Methyl 11-(pyridin-2-YL)undecanoate CAS No. 53602-15-6

Methyl 11-(pyridin-2-YL)undecanoate

Cat. No.: B14638593
CAS No.: 53602-15-6
M. Wt: 277.4 g/mol
InChI Key: SLVCTLKPMFHEPE-UHFFFAOYSA-N
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Description

Methyl 11-(pyridin-2-YL)undecanoate is an organic compound that features a pyridine ring attached to an undecanoate ester. This compound is of interest due to its unique structure, which combines the properties of both pyridine and ester functional groups. Pyridine is a basic heterocyclic organic compound with the formula C5H5N, and it is known for its aromaticity and ability to participate in various chemical reactions. The undecanoate ester moiety contributes to the compound’s hydrophobic character and potential for use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(pyridin-2-YL)undecanoate typically involves the esterification of 11-(pyridin-2-YL)undecanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

11-(pyridin-2-YL)undecanoic acid+methanolacid catalystMethyl 11-(pyridin-2-YL)undecanoate+water\text{11-(pyridin-2-YL)undecanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 11-(pyridin-2-YL)undecanoic acid+methanolacid catalyst​Methyl 11-(pyridin-2-YL)undecanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(pyridin-2-YL)undecanoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4); typically carried out in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically carried out in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 11-(pyridin-2-YL)undecanol.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 11-(pyridin-2-YL)undecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 11-(pyridin-2-YL)undecanoate is largely dependent on its interaction with specific molecular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Methyl 11-(pyridin-2-YL)undecanoate can be compared with other pyridine-containing esters, such as:

  • Methyl 2-(pyridin-2-YL)acetate
  • Methyl 3-(pyridin-2-YL)propanoate
  • Methyl 4-(pyridin-2-YL)butanoate

These compounds share the pyridine ring but differ in the length and structure of the ester moiety. The unique combination of the pyridine ring and the long undecanoate chain in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

53602-15-6

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

methyl 11-pyridin-2-ylundecanoate

InChI

InChI=1S/C17H27NO2/c1-20-17(19)14-9-7-5-3-2-4-6-8-12-16-13-10-11-15-18-16/h10-11,13,15H,2-9,12,14H2,1H3

InChI Key

SLVCTLKPMFHEPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC1=CC=CC=N1

Origin of Product

United States

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